2-Chloro-3-ethylquinoxaline
Overview
Description
2-Chloro-3-ethylquinoxaline is a heterocyclic aromatic compound with the molecular formula C10H9ClN2. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoxaline core substituted with a chlorine atom at the second position and an ethyl group at the third position .
Mechanism of Action
Target of Action
This compound belongs to the quinoxaline class of molecules, which are known to exhibit a broad spectrum of biological activities . .
Mode of Action
Quinoxaline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 2-Chloro-3-ethylquinoxaline remain to be elucidated.
Result of Action
As a quinoxaline derivative, it may have potential antimicrobial activity . .
Action Environment
Factors such as temperature, pH, and presence of other molecules can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylquinoxaline typically involves the reaction of 3-ethyl-1,2-dihydroquinoxalin-2-one with trichlorophosphate under an inert atmosphere at 100°C for one hour . This method is efficient and yields a high purity product.
Industrial Production Methods: Industrial production of this compound often employs solvent-free reactions or the use of alternate reaction media such as water, fluorous alcohols, polyethylene glycols, and ionic liquids. Microwave-assisted synthesis and flow reactions are also utilized to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Chloro-3-ethylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the chlorine and ethyl substitutions.
2-Chloroquinoxaline: Similar structure but lacks the ethyl group.
3-Ethylquinoxaline: Similar structure but lacks the chlorine atom.
Uniqueness: 2-Chloro-3-ethylquinoxaline is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-3-ethylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHNWHRBVIADBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381468 | |
Record name | 2-chloro-3-ethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77186-62-0 | |
Record name | 2-chloro-3-ethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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